(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Catalog No.
S605415
CAS No.
5039-78-1
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Methacryloyloxy)ethyl)trimethylammonium chlori...

CAS Number

5039-78-1

Product Name

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

IUPAC Name

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1

InChI Key

RRHXZLALVWBDKH-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]

Synonyms

(2-(methacryloyloxy)ethyl)trimethyl ammonium chloride, (2-(methacryloyloxy)ethyl)trimethylammonium, (2-(methacryloyloxy)ethyl)trimethylammonium chloride, (2-methacryloyloxyethyl) trimethyl ammonium chloride, 2-(trimethylammonio)ethyl methacrylate, 2-methacryloxyethyl trimethyl ammonium chloride, 2-methacyloyloxyethyltrimethyl ammonium chloride, MAETAC cpd, MAETAC monomer, METAC cpd, methacryloyl ethyl trimethyl ammonium chloride, TMAEM

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]

Surface Modification and Functionalization

METAC is widely used for surface modification and functionalization due to its unique properties:

  • Cationic nature: The positively charged trimethylammonium group allows METAC to interact with negatively charged surfaces, improving adhesion and compatibility between different materials.
  • Methacrylate group: This group readily undergoes polymerization reactions, enabling the creation of covalently bonded polymer layers on various surfaces.

These properties make METAC valuable for modifying surfaces in various research fields, including:

  • Biomaterials: METAC can be used to modify biomaterials like implants and scaffolds, improving their biocompatibility and cell adhesion [].
  • Sensors: METAC can be used to functionalize sensor surfaces, enhancing their sensitivity and selectivity towards specific target molecules.
  • Drug delivery: METAC can be used to modify drug carriers, enabling targeted drug delivery and controlled release [].

Synthesis of Polymers and Hydrogels

METAC can be used as a co-monomer for the synthesis of various polymers and hydrogels. The methacrylate group readily participates in polymerization reactions, leading to the formation of functionalized polymers with unique properties. These polymers find applications in:

  • Biomedical engineering: Development of hydrogels for drug delivery, tissue engineering, and wound healing [].
  • Environmental remediation: Creation of sorbent materials for capturing pollutants from water and soil.
  • Membranes: Synthesis of selective membranes for filtration and separation processes.

Other Research Applications

METAC also finds applications in other areas of scientific research, including:

  • Gene transfection: METAC can be used as a carrier for delivering genetic material into cells [].
  • Antimicrobial coatings: METAC can be incorporated into coatings to impart antimicrobial properties to surfaces.
  • Nanoparticle synthesis: METAC can be used to stabilize and functionalize nanoparticles for various applications.

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound characterized by the presence of a methacryloyloxy functional group. Its molecular formula is C₉H₁₈ClNO₂, and it has a molecular weight of approximately 207.70 g/mol. This compound is soluble in water and exhibits cationic properties due to the trimethylammonium group, making it useful in various applications, particularly in polymer chemistry and materials science .

Typical of methacrylate derivatives:

  • Radical Polymerization: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can undergo radical polymerization to form poly[(2-methacryloyloxy)ethyl]trimethylammonium chloride, a polymer with enhanced properties for applications like ion exchange and adsorption .
  • Quaternization: The trimethylammonium group can react with anions, allowing for the formation of various salts, which can be utilized to modify the compound's solubility and reactivity in different environments .

Research indicates that (2-(Methacryloyloxy)ethyl)trimethylammonium chloride exhibits antimicrobial properties, making it valuable in biomedical applications. Its cationic nature allows it to interact with negatively charged bacterial membranes, potentially leading to cell lysis. Furthermore, studies suggest that the compound can be used as a drug delivery system due to its ability to form hydrogels that encapsulate therapeutic agents .

The synthesis of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride typically involves:

  • Starting Materials: Ethylene glycol, methacrylic acid, and trimethylamine.
  • Reaction Conditions: The reaction is often conducted under acidic conditions to facilitate the formation of the methacryloyloxy group.
  • Polymerization: The synthesized monomer can be polymerized using radical initiators to produce poly[(2-methacryloyloxy)ethyl]trimethylammonium chloride .

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride has diverse applications:

  • Water Treatment: Used as a flocculant and coagulant in water treatment processes due to its ability to remove contaminants such as heavy metals from aqueous solutions .
  • Adhesives and Sealants: Its cationic nature enhances adhesion properties in various formulations .
  • Biomedical

Interaction studies have shown that (2-(Methacryloyloxy)ethyl)trimethylammonium chloride interacts effectively with various anionic species, enhancing its utility in ion exchange processes. The compound's interactions with metal ions have been extensively studied, revealing its capacity to remove arsenate ions from water more effectively than some commercial resins .

Several compounds share structural similarities with (2-(Methacryloyloxy)ethyl)trimethylammonium chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Acrylamido)-2-methylpropanesulfonic acidC₇H₁₃N₃O₄SAnionic polymer used in water treatment
3-(Trimethoxysilyl)propyl methacrylateC₁₄H₂₁O₄SiSilane coupling agent used for surface modification
2-Hydroxyethyl methacrylateC₇H₁₄O₃Commonly used in dental materials

Uniqueness

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is unique due to its combination of cationic charge and methacrylate functionality, which allows it to be polymerized into versatile materials with specific properties tailored for applications in water treatment, biomedical fields, and as a component in adhesives. Its ability to form hydrogels further distinguishes it from other similar compounds, providing additional functionality for drug delivery systems and environmental remediation efforts .

Physical Description

Liquid

UNII

PP88R88K3O

Related CAS

33611-56-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 135 of 158 companies with hazard statement code(s):;
H411 (72.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (26.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

5039-78-1
26161-33-1

Wikipedia

N,N,N-(2-trimethylammonio)ethyl methacrylate chloride

Use Classification

Cosmetics -> Antistatic; Film forming

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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